molecular formula C23H16Cl2N4O2 B1222279 2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE

2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE

Cat. No.: B1222279
M. Wt: 451.3 g/mol
InChI Key: RGBGXPAVLXGXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolines. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a dichlorophenyl group, and a phenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine to form the quinoline intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-quinolinecarboxylic acid
  • 2-(2,4-Dichlorophenyl)-4-quinolinylamine
  • 2-(2,4-Dichlorophenyl)-4-quinolinylmethanol

Uniqueness

2-{[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C23H16Cl2N4O2

Molecular Weight

451.3 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenyl)quinoline-4-carbonyl]amino]-3-phenylurea

InChI

InChI=1S/C23H16Cl2N4O2/c24-14-10-11-17(19(25)12-14)21-13-18(16-8-4-5-9-20(16)27-21)22(30)28-29-23(31)26-15-6-2-1-3-7-15/h1-13H,(H,28,30)(H2,26,29,31)

InChI Key

RGBGXPAVLXGXON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.